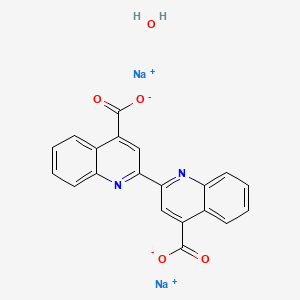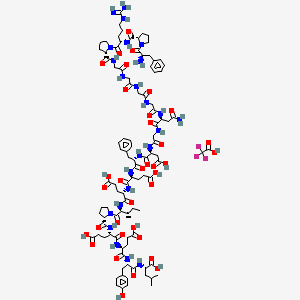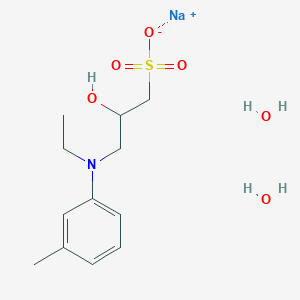
n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3-methylaniline
Overview
Description
N-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3-methylaniline is a useful research compound. Its molecular formula is C12H22NNaO6S and its molecular weight is 331.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzymatic Photometric Determination of Hydrogen Peroxide : n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3-methylaniline derivatives are synthesized as water-soluble hydrogen donors for the photometric determination of hydrogen peroxide in the presence of peroxidase, showing high absorbances at visible wavelengths in weakly alkaline to fairly acidic pH ranges (Tamaoku et al., 1982).
Detection of Choline and Acetylcholine : Platinum nanoparticles in the scaffold of bovine serum albumin, exhibiting peroxidase-like activity, catalyze this compound coupled with 4-amino-antipyrine by the action of hydrogen peroxide. This is used for optical detection of acetylcholinesterase and choline oxidase-catalyzed products, demonstrating applications in biosensors for biological samples (He et al., 2014).
Study of Sulfotransferase Interactions : This chemical is relevant in the study of sulfotransferase interactions. The interactions of secondary N-hydroxy arylamines with aryl sulfotransferase (AST) IV are evaluated, revealing the importance of structural features for sulfation (King et al., 2000).
Catalysis in Chromium(III) Determination : It is used in a flow-injection photometric method for determining trace amounts of chromium(III) based on its catalytic action in the presence of hydrogen peroxide, highlighting its application in chemical analysis (Kaneko et al., 2002).
Drug Metabolism Studies : In the context of drug metabolism, it's applied for preparing mammalian metabolites of certain drugs using microbial-based systems, aiding in metabolite structure characterization (Zmijewski et al., 2006).
Reagent for Nucleophilic Protein Side Chains : It serves as a reagent for identifying nucleophilic side chains in proteins, showcasing its utility in biochemistry and molecular biology (Llamas et al., 1986).
Properties
IUPAC Name |
sodium;3-(N-ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonate;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S.Na.2H2O/c1-3-13(8-12(14)9-18(15,16)17)11-6-4-5-10(2)7-11;;;/h4-7,12,14H,3,8-9H2,1-2H3,(H,15,16,17);;2*1H2/q;+1;;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCAZHPYLUKSMY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(CS(=O)(=O)[O-])O)C1=CC=CC(=C1)C.O.O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22NNaO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



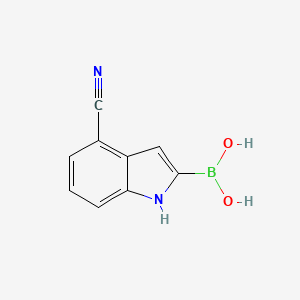
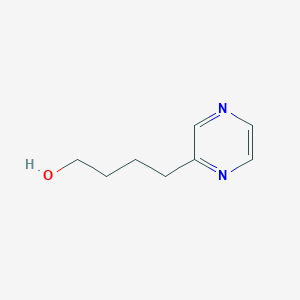


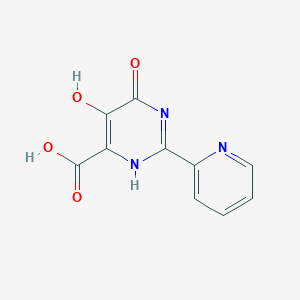
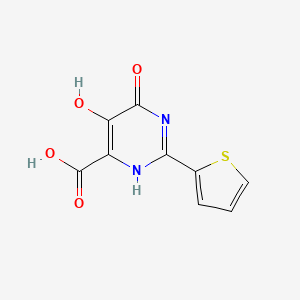
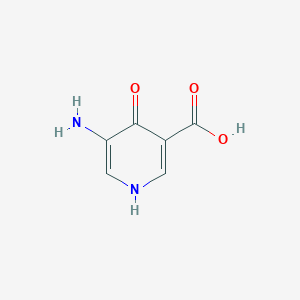
![5-Aza-bicyclo[2.1.1]hexane](/img/structure/B8022667.png)
![5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile](/img/structure/B8022681.png)


